molecular formula C9H17N5 B12978687 N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine

N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine

Cat. No.: B12978687
M. Wt: 195.27 g/mol
InChI Key: KRKJBHKZZMNWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: A related compound with similar aminoethyl groups but different overall structure.

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with aminoethyl functionality used in different applications.

Uniqueness

N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

4-N-(2-aminoethyl)-2-N,2-N,6-trimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C9H17N5/c1-7-6-8(11-5-4-10)13-9(12-7)14(2)3/h6H,4-5,10H2,1-3H3,(H,11,12,13)

InChI Key

KRKJBHKZZMNWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)NCCN

Origin of Product

United States

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